1-Methyl-[1,2,4]triazolo[4,3-a]quinoline
Description
Properties
CAS No. |
35359-22-9 |
|---|---|
Molecular Formula |
C11H9N3 |
Molecular Weight |
183.21 g/mol |
IUPAC Name |
1-methyl-[1,2,4]triazolo[4,3-a]quinoline |
InChI |
InChI=1S/C11H9N3/c1-8-12-13-11-7-6-9-4-2-3-5-10(9)14(8)11/h2-7H,1H3 |
InChI Key |
VYRUZHMGBQXYTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes tomdpi.combeilstein-journals.orgresearchgate.netTriazolo[4,3-a]quinolines
The construction of the mdpi.combeilstein-journals.orgresearchgate.nettriazolo[4,3-a]quinoline ring system is a subject of significant interest due to the pharmacological potential of its derivatives. nih.govnih.gov Key strategies include cyclization reactions, multicomponent approaches, and annulation protocols.
A predominant method for synthesizing the mdpi.combeilstein-journals.orgresearchgate.nettriazolo[4,3-a]quinoline scaffold is the oxidative cyclization of 2-quinolylhydrazones. urfu.rumdpi.com This process typically begins with the condensation of a 2-hydrazinoquinoline (B107646) with an appropriate aldehyde to form a hydrazone intermediate. Subsequent intramolecular cyclization, promoted by an oxidizing agent, yields the final fused-ring system. mdpi.com
Several oxidizing agents have been effectively employed for this transformation:
Chloranil: This tetrachlorinated quinone is a mild oxidant used to induce cyclization, often requiring reflux conditions. mdpi.comnih.gov The proposed mechanism involves deprotonation of the hydrazone by chloranil, followed by an intramolecular cyclization driven by electron delocalization. nih.gov
Hypervalent Iodine(III) Reagents: Reagents such as (diacetoxyiodo)benzene (B116549) (PIDA) and phenyliodine(III) diacetate (PIFA) facilitate oxidative cyclization under mild, metal-free conditions. urfu.ru
N-Chlorosuccinimide (NCS): NCS provides an efficient route for the dehydrative cyclization of 2-pyridylhydrazones (a related scaffold) under very mild conditions (0 °C in DMF), suggesting its applicability to quinoline (B57606) analogues. mdpi.com
Copper(II) Bromide/Oxone: A catalytic system of CuBr2 and Oxone has been used for the oxidative cyclization of hydrazones to form various triazolo-fused azines, including triazoloquinolines. researchgate.net
Another notable strategy is the catalyst-free 5-exo-dig cyclization. This approach has been utilized to synthesize phosphonylated mdpi.combeilstein-journals.orgresearchgate.nettriazolo[4,3-a]quinolines by reacting 2-hydrazinylquinolines with chloroethynylphosphonates. beilstein-journals.org
| Oxidizing Agent | Typical Conditions | Advantages | Reference |
|---|---|---|---|
| Chloranil | Reflux, 18h | Mild, good yields | mdpi.comnih.gov |
| PIDA/PIFA | 25 °C, 1h | Mild, metal-free | urfu.ru |
| NCS | 0 °C to RT, 1h | Very mild, high yield | mdpi.com |
| CuBr2/Oxone | Catalytic | Mild, selective | researchgate.net |
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer an efficient pathway to complex heterocyclic structures. While direct MCRs for 1-substituted mdpi.combeilstein-journals.orgresearchgate.nettriazolo[4,3-a]quinolines are not extensively detailed, related structures have been synthesized using this strategy. For instance, a one-pot, three-component approach involving an aldehyde, methyl 2-cyanoacetate, and enaminones has been described for the synthesis of 1,2,4-triazolo[1,5-a]quinoline derivatives, a regioisomeric scaffold. researchgate.net The application of Biginelli-like MCRs has also been successful in the regioselective synthesis of related 2-amino mdpi.combeilstein-journals.orgresearchgate.nettriazolo[1,5-a]pyrimidines, highlighting the potential of such strategies for building fused triazole systems. rsc.org A three-component coupling of an aldehyde, 2-hydroxy-1,4-naphthoquinone, and 3-amino-1,2,4-triazole demonstrates the utility of this approach for constructing complex, fused heterocyclic systems regioselectively under solvent-free conditions. nih.gov
Annulation, the formation of a new ring onto a pre-existing molecule, is fundamental to building the quinoline portion of the scaffold. While many syntheses of mdpi.combeilstein-journals.orgresearchgate.nettriazolo[4,3-a]quinolines start with a pre-formed quinoline ring, annulation strategies can be employed to construct the quinoline core itself. nih.gov For example, 2-azidobenzaldehyde-based [4+2] annulation reactions are versatile for synthesizing a wide range of substituted quinoline derivatives. nih.gov These methods involve reacting the azidobenzaldehyde with various carbonyl compounds, which could then be further elaborated to introduce the necessary hydrazine (B178648) functionality for the subsequent triazole ring formation.
Specific Synthesis of 1-Methyl-mdpi.combeilstein-journals.orgresearchgate.nettriazolo[4,3-a]quinoline Derivatives
The synthesis of the target compound, 1-methyl- mdpi.combeilstein-journals.orgresearchgate.nettriazolo[4,3-a]quinoline, involves specific adaptations of the general routes, primarily by choosing precursors that introduce the C1-methyl group during the cyclization step.
The most direct route to 1-methyl- mdpi.combeilstein-journals.orgresearchgate.nettriazolo[4,3-a]quinoline starts with a 2-hydrazinoquinoline precursor. nih.govresearchgate.net The methyl group at the 1-position is typically introduced by using a reagent that contains an acetyl group or its equivalent, which provides the C1 carbon and its methyl substituent.
Common strategies include:
Reaction with Acetic Anhydride (B1165640): In a related synthesis, heating 2-chloro-4-hydrazinylquinazoline (B2550126) with acetic anhydride directly yields the 3-methyl mdpi.combeilstein-journals.orgresearchgate.nettriazolo[4,3-c]quinazolin-5(6H)-one. ekb.eg This suggests that reacting 2-hydrazinoquinoline with acetic anhydride would be a plausible method for forming the 1-methyl derivative via acylation followed by cyclodehydration.
Reaction with Acetylacetone (B45752): The reaction of 2-hydrazinoquinazolin-4(3H)-ones with acetylacetone has been shown to form 1-methyl mdpi.combeilstein-journals.orgresearchgate.nettriazolo[4,3-a]quinazolin-5(4H)-ones, demonstrating that β-dicarbonyl compounds can serve as effective precursors for the triazole ring, incorporating one of the carbonyl carbons and its adjacent methyl group. researchgate.net
Condensation with Acetaldehyde (B116499) followed by Oxidation: A general method involves condensing 2-hydrazinoquinoline with acetaldehyde to form the corresponding hydrazone. Subsequent oxidative cyclization, using reagents like those described in section 2.1.1, would yield the 1-methylated final product. mdpi.com
| Starting Material | Reagent for Methyl Group | Resulting Scaffold (Example) | Reference |
|---|---|---|---|
| 2-Hydrazinoquinazoline | Acetic Anhydride | 3-Methyl mdpi.combeilstein-journals.orgresearchgate.nettriazolo[4,3-c]quinazoline | ekb.eg |
| 2-Hydrazinoquinazolin-4(3H)-one | Acetylacetone | 1-Methyl mdpi.combeilstein-journals.orgresearchgate.nettriazolo[4,3-a]quinazolin-5(4H)-one | researchgate.net |
| 2-Hydrazinoquinoxaline | Acetaldehyde (followed by oxidation) | 1-Methyl- mdpi.combeilstein-journals.orgresearchgate.nettriazolo[4,3-a]quinoxaline | mdpi.com |
Introducing the methyl group onto a pre-formed mdpi.combeilstein-journals.orgresearchgate.nettriazolo[4,3-a]quinoline scaffold is less common than incorporating it during the initial synthesis. Such a post-synthesis functionalization would require a regioselective reaction at the C1 position. Studies on the regioselectivity of electrophilic attack on related fused triazole systems, such as 4-methyl-1-thioxo-1,2,4,5-tetrahydro mdpi.combeilstein-journals.orgresearchgate.nettriazolo[4,3-a]quinazolin-5-one, indicate that reactions can occur at different nucleophilic sites (e.g., sulfur or nitrogen atoms). researchgate.net Achieving selective methylation at the C1 carbon of the mdpi.combeilstein-journals.orgresearchgate.nettriazolo[4,3-a]quinoline ring would likely require deprotonation to generate a carbanion, which could then react with a methylating agent. However, the preferred synthetic routes build the methyl group into the structure from the outset via the choice of cyclization precursors, which circumvents potential regioselectivity issues. rsc.org
Advanced Spectroscopic and Structural Characterization
Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation
Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of a compound.
For related triazoloquinazoline and triazoloquinoxaline systems, single-crystal X-ray diffraction studies have been instrumental. For instance, analyses of similar compounds have revealed crystal systems such as monoclinic and triclinic, with specific space groups like P21/n and P-1 being identified. researchgate.netmdpi.com These studies also elucidate intermolecular interactions, including hydrogen bonding and π–π stacking, which govern the packing of molecules in the crystal lattice. mdpi.com
A hypothetical data table for the crystallographic analysis of 1-Methyl- researchgate.netmdpi.commdpi.comtriazolo[4,3-a]quinoline, based on common findings for analogous structures, is presented below.
Table 1: Hypothetical Crystallographic Data for 1-Methyl- researchgate.netmdpi.commdpi.comtriazolo[4,3-a]quinoline
| Parameter | Hypothetical Value |
|---|---|
| Chemical Formula | C₁₁H₉N₃ |
| Formula Weight | 183.22 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.3 |
| c (Å) | 9.1 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 915.6 |
| Z | 4 |
Advanced Materials Characterization Techniques
The characterization of 1-Methyl- researchgate.netmdpi.commdpi.comtriazolo[4,3-a]quinoline, particularly when incorporated into composite materials, would involve a suite of advanced techniques to probe its structural, morphological, and physical properties.
Powder X-ray Diffraction (PXRD): This technique is essential for confirming the crystalline phase and purity of the bulk material. It is also used to analyze the crystalline structure of composite materials, identifying the different phases present.
Field-Emission Scanning Electron Microscopy (FE-SEM): FE-SEM provides high-resolution images of the surface morphology of the compound or its composites, revealing details about particle size, shape, and aggregation.
High-Resolution Transmission Electron Microscopy (HR-TEM): HR-TEM offers even higher magnification imaging than SEM, allowing for the visualization of the internal structure, crystal lattice fringes, and the dispersion of nanoparticles in a composite matrix.
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms within the top few nanometers of a material's surface. This is particularly useful for analyzing surface modifications or the interaction of the compound with other components in a composite.
Vibrating Sample Magnetometry (VSM): If the compound or its composite is expected to have magnetic properties, VSM is used to measure the magnetic moment as a function of an applied magnetic field, providing information on properties like magnetization, coercivity, and remanence.
Thermogravimetric Analysis-Differential Thermal Analysis (TG-DTA): This thermal analysis technique measures the change in mass of a sample as a function of temperature (TG) and the temperature difference between a sample and a reference (DTA). It is used to study the thermal stability, decomposition behavior, and phase transitions of the compound and its composites.
Detailed research findings from these techniques for the specific compound 1-Methyl- researchgate.netmdpi.commdpi.comtriazolo[4,3-a]quinoline are not available in the provided search results. However, the application of these methods to related heterocyclic compounds has been crucial in establishing their material properties.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary quantum-chemical method for investigating the properties of triazoloquinoline derivatives and related nitrogen-containing heterocyclic compounds. DFT calculations offer a balance between computational cost and accuracy, making them suitable for studying the electronic structure and reactivity of these molecules. Methods like the hybrid density functional B3LYP are commonly employed to calculate optimized molecular structures, spectroscopic properties, and reaction energetics superfri.org.
The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity, kinetic stability, and polarizability.
A small HOMO-LUMO gap generally signifies a molecule that is more reactive and less stable, as it requires less energy to excite an electron to a higher energy state. This analysis helps in understanding the charge transfer interactions that can occur within the molecule. For the mdpi.comnih.govresearchgate.nettriazolo[4,3-a]quinoline scaffold, DFT calculations can precisely determine these energy levels, providing insight into the molecule's reactivity profile and potential for use in various chemical applications.
| Parameter | Formula | Significance |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |
| Electronegativity (χ) | χ = -(EHOMO + ELUMO) / 2 | Measures the power of an atom to attract electrons. |
DFT calculations are extensively used to explore the mechanisms of chemical reactions involving the mdpi.comnih.govresearchgate.nettriazolo[4,3-a]quinoline scaffold. By mapping the potential energy surface of a reaction, researchers can identify stable intermediates, transition states, and determine the activation energies associated with different reaction pathways.
For instance, theoretical studies on the synthesis of mdpi.comnih.govresearchgate.nettriazolo[4,3-a]quinoxalines, a closely related scaffold, have proposed mechanisms for the crucial cyclization step. mdpi.com One such mechanism involves the condensation of a hydrazinoquinoxaline with an aldehyde, followed by an oxidation-reduction process to form the final tricyclic system. mdpi.com DFT can be used to model the geometries of the transition states and calculate the energy barriers, thereby predicting the most favorable reaction conditions and explaining the observed product distribution. mdpi.comresearchgate.net This approach provides a molecular-level understanding that is often inaccessible through experimental methods alone.
The predictive power of DFT is a cornerstone of modern computational chemistry. For the mdpi.comnih.govresearchgate.nettriazolo[4,3-a]quinoline system, DFT calculations can predict various properties before a compound is ever synthesized. These predictions include:
Spectroscopic Properties: Simulating IR and NMR spectra to aid in the structural confirmation of synthesized compounds.
Reactivity and Regioselectivity: Predicting the most likely sites for electrophilic or nucleophilic attack, thus guiding synthetic strategy.
Thermodynamic Stability: Comparing the relative energies of different isomers or tautomers to predict the most stable form of the molecule.
These computational insights allow for the rational design of experiments, saving time and resources. Furthermore, the correlation between theoretical predictions and experimental outcomes can validate the computational model, enhancing its reliability for future investigations. researchgate.netnih.gov
Molecular Modeling and Dynamics Simulations
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For derivatives of the mdpi.comnih.govresearchgate.nettriazolo[4,3-a]quinoline scaffold, molecular docking is a particularly valuable tool. Docking simulations predict the preferred orientation of a molecule when bound to a biological target, such as a protein or DNA. researchgate.net
In studies of related triazolo-fused heterocycles, docking has been used to explore how these molecules interact with active sites of enzymes or intercalate with DNA. researchgate.netnih.gov For example, research on mdpi.comnih.govresearchgate.nettriazolo[4,3-a]pyridine analogues identified key interactions with the heme group in the active site of the IDO1 enzyme. nih.gov Molecular dynamics (MD) simulations can further enhance these studies by providing insights into the dynamic behavior of the ligand-receptor complex over time, confirming the stability of the interactions predicted by docking. nih.gov
Quantum Chemical Methodologies
A variety of quantum chemical methodologies are available to study systems like 1-Methyl- mdpi.comnih.govresearchgate.nettriazolo[4,3-a]quinoline. The choice of method depends on the desired accuracy and the computational resources available. Beyond the widely used DFT, other methods include:
Ab initio methods: Such as Hartree-Fock (HF) and post-HF methods, which are derived directly from theoretical principles without the inclusion of experimental data.
Composite methods: High-accuracy methods like the Gaussian-4 (G4) and G4MP2 theories combine results from several lower-level calculations to achieve a result close to the exact solution of the Schrödinger equation. superfri.org
These calculations are often performed using sophisticated software packages like Gaussian 09 and NWChem. superfri.org The selection of an appropriate basis set (e.g., 6-31G, cc-pVDZ) is also crucial for obtaining meaningful results.
In Silico Approaches for Molecular Design and Characterization
In silico—meaning "performed on computer or via computer simulation"—approaches are integral to modern drug discovery and materials science. For the mdpi.comnih.govresearchgate.nettriazolo[4,3-a]quinoline chemical space, these methods enable the rational design and characterization of novel compounds with specific biological or material properties. mdpi.comnih.govnih.gov
The process often begins with structure-based virtual screening, where large libraries of virtual compounds are docked into the active site of a biological target to identify potential hits. nih.gov Identified hits can then be optimized through iterative cycles of in silico design, chemical synthesis, and experimental testing. nih.gov Additionally, computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new drug candidates, helping to identify molecules with favorable pharmacokinetic profiles early in the design process. researchgate.net This comprehensive in silico characterization streamlines the development of new therapeutic agents based on the triazoloquinoline scaffold. mdpi.comresearchgate.net
| Technique | Application | Example Scaffold |
|---|---|---|
| Molecular Docking | Predicts ligand-receptor binding modes and affinities. | mdpi.comnih.govresearchgate.nettriazolo[4,3-c]quinazolines researchgate.net |
| Virtual Screening | Identifies potential hit compounds from large digital libraries. | mdpi.comnih.govresearchgate.nettriazolo[4,3-a]pyridines nih.gov |
| QSAR (Quantitative Structure-Activity Relationship) | Correlates chemical structure with biological activity to predict the potency of new compounds. | Triazole Analogs researchgate.net |
| ADMET Prediction | Evaluates drug-like properties such as absorption, distribution, metabolism, excretion, and toxicity. | mdpi.comnih.govresearchgate.nettriazolo[4,3-c]quinazolines researchgate.net |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses
Fundamental Principles and Methodologies of SAR and QSAR
Structure-Activity Relationship (SAR) is a qualitative approach that correlates the structural features of a compound with its biological activity. It involves systematically modifying a lead compound's structure and observing the resulting changes in its efficacy, potency, or selectivity. The underlying principle is that the biological activity of a molecule is directly related to its chemical structure, including its shape, size, electronic distribution, and physicochemical properties. By identifying which functional groups or structural motifs are essential for activity (the pharmacophore) and which are detrimental, chemists can rationally design more effective molecules.
Quantitative Structure-Activity Relationship (QSAR) extends these principles by applying statistical and computational methods to create mathematical models that quantitatively describe the relationship between a compound's structure and its activity. The fundamental hypothesis of QSAR is that variations in the biological activity of a series of congeneric compounds can be correlated with changes in their molecular descriptors. These descriptors can be physicochemical (e.g., lipophilicity, electronic effects, steric parameters), structural, or topological. The goal is to develop a predictive model that can estimate the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing the time and cost of drug discovery. nih.govnih.gov
Methodologies for QSAR involve several key steps:
Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is compiled.
Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the dataset.
Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., k-Nearest Neighbors, Support Vector Machines), are used to build a mathematical equation linking the descriptors to the biological activity. nih.govmdpi.com
Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical metrics and validation techniques, such as cross-validation and external test sets, to ensure its robustness and reliability. nih.gov
Investigation of Structural Modulations on Biological Activity
SAR studies on the researchgate.netmdpi.comnih.govtriazolo[4,3-a]quinoline core and its analogs, such as the closely related researchgate.netmdpi.comnih.govtriazolo[4,3-a]quinoxaline system, have provided valuable information on how structural modifications influence their biological profiles, including anticancer and antimicrobial activities. mdpi.comresearchgate.netrsc.org
The biological activity of the researchgate.netmdpi.comnih.govtriazolo[4,3-a]quinoline scaffold can be significantly modulated by introducing various substituents onto the fused ring system. Research on related triazolo-fused heterocycles demonstrates that the nature and position of these substituents are critical. For instance, in the analogous researchgate.netmdpi.comnih.govtriazolo[4,3-a]quinoxaline series, substituents on the benzofused moiety have been shown to be important for affinity and selectivity towards biological targets like adenosine receptors. researchgate.net Similarly, studies on triazolo[1,5-a]quinolines have revealed that different substitutions can confer potent anticancer and antimicrobial properties. researchgate.netrsc.org For example, the introduction of dihydroxy and selenadiazolyl groups, along with various amino acid derivatives, has led to compounds with significant inhibitory effects against cancer cell lines and various microbes. researchgate.net The unsubstituted researchgate.netmdpi.comnih.govtriazolo[4,3-a]quinoxaline scaffold itself has been shown to reduce cancer cell viability, confirming the importance of the core structure as a basis for further SAR studies. mdpi.comnih.gov
The following table summarizes the effects of various substituents on the biological activity of related triazoloquinoline and triazoloquinoxaline scaffolds based on published research findings.
| Scaffold | Position of Substitution | Substituent Type | Observed Biological Effect | Reference |
| researchgate.netmdpi.comnih.govtriazolo[1,5-a]quinoline | Multiple | Dihydroxy, Selenadiazolyl, Amino acid derivatives | Potent anticancer and antimicrobial activity | researchgate.netrsc.org |
| researchgate.netmdpi.comnih.govtriazolo[4,3-a]quinoxaline | Benzofused moiety | Simple substituents | Modulated affinity for adenosine receptors | researchgate.net |
| researchgate.netmdpi.comnih.govtriazolo[4,3-a]quinoxaline | Position 4 | Methylamino | High reduction in A375 melanoma cell viability | mdpi.comnih.gov |
| researchgate.netmdpi.comnih.govtriazolo[4,3-a]pyrazine | Multiple | Indole group | Enhanced antibacterial effects | nih.gov |
The substituent at the 1-position of the researchgate.netmdpi.comnih.govtriazolo[4,3-a]quinoline ring is particularly significant for modulating biological activity. The introduction of a methyl group, creating 1-Methyl- researchgate.netmdpi.comnih.govtriazolo[4,3-a]quinoline, is a common strategy to explore the impact of small alkyl substituents. In the broader family of related heterocycles, substitutions at this position with various alkyl or aryl groups are a key diversification point in synthesis, often achieved by reacting the 2-hydrazinoquinoxaline precursor with different aldehydes or carboxylic acid derivatives. mdpi.com
Ligand-Based and Receptor-Based SAR Strategies
The investigation of SAR for compounds like 1-Methyl- researchgate.netmdpi.comnih.govtriazolo[4,3-a]quinoline can be approached through two primary strategies: ligand-based and receptor-based design.
Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. nih.govnih.gov This approach relies on the knowledge of a set of molecules (ligands) that are known to interact with the target. By analyzing the common structural and physicochemical features of active compounds, a pharmacophore model can be developed. nih.gov This model represents the essential steric and electronic features required for biological activity. QSAR studies are a classic example of a ligand-based approach, where the properties of a series of ligands are correlated with their activities to build a predictive model. nih.gov
Receptor-based drug design (or structure-based drug design) is utilized when the 3D structure of the target protein or enzyme has been determined, typically through X-ray crystallography or NMR spectroscopy. nih.gov This strategy involves using computational docking to simulate how a ligand fits into the active site of the receptor. nih.gov By analyzing the binding mode and interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor's amino acid residues, researchers can rationally design modifications to the ligand to improve its binding affinity and selectivity. mdpi.com This approach provides a more detailed and mechanistic understanding of the SAR compared to ligand-based methods.
Application of Computational Tools in SAR/QSAR Studies (e.g., Spartan, MOE, Gromacs, ADMETsar)
Modern SAR and QSAR studies heavily rely on a suite of sophisticated computational tools to calculate molecular descriptors, build predictive models, and simulate molecular interactions.
Spartan and MOE (Molecular Operating Environment): Software packages like Spartan and MOE are widely used for molecular modeling. They enable researchers to build and visualize 3D structures of molecules, calculate a vast array of molecular descriptors (e.g., electronic properties, steric parameters, and topological indices), and perform conformational analysis. researchgate.net MOE is also a powerful tool for developing 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which analyze the 3D electrostatic and steric fields of molecules to correlate them with biological activity. nih.gov
Gromacs: Gromacs is a versatile and high-performance molecular dynamics (MD) simulation package. It is used to simulate the behavior of biomolecules, such as a receptor-ligand complex, over time. MD simulations can provide insights into the stability of the binding pose predicted by docking, reveal the flexibility of the active site, and help in understanding the dynamic nature of the molecular interactions that are crucial for biological function.
ADMETsar and other ADMET prediction tools: A significant part of modern drug design involves the early prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Tools like ADMETsar use pre-existing data and QSAR-like models to predict these properties for novel compounds. mdpi.com This in silico screening helps in identifying candidates with favorable drug-like properties and potential liabilities early in the discovery process, reducing the risk of late-stage failures. mdpi.com For example, computational tools can predict aqueous solubility, potential for metabolism by cytochrome P450 enzymes, and various toxicity endpoints. mdpi.commdpi.com
Mechanistic Investigations of Biological Activities
Broad Spectrum of Biological Activities Associated with Triazoloquinolines
Derivatives of the nih.govbohrium.comfrontiersin.orgtriazolo[4,3-a]quinoline nucleus have demonstrated a wide array of pharmacological properties. This diverse bioactivity highlights the versatility of this heterocyclic system as a privileged scaffold in medicinal chemistry. Beyond the extensively studied anticancer and anticonvulsant effects, these compounds have also been investigated for other potential therapeutic applications, underscoring the broad biological relevance of the triazoloquinoline core.
Anticancer and Antitumor Activity Mechanisms
The anticancer and antitumor activities of triazoloquinoline derivatives are multifaceted, involving a range of molecular targets and cellular pathways. Research has illuminated several key mechanisms through which these compounds exert their cytotoxic effects against cancer cells.
A significant mechanism of action for some triazolo-compounds is the inhibition of receptor tyrosine kinases (RTKs), which are crucial for cancer cell signaling and angiogenesis. Notably, derivatives of related triazolo scaffolds have been designed and synthesized as dual inhibitors of c-Met (mesenchymal-epithelial transition factor) and VEGFR-2 (vascular endothelial growth factor receptor 2). The dual inhibition of these kinases is a promising strategy in cancer therapy as it can simultaneously target tumor growth, proliferation, and the formation of new blood vessels that supply the tumor. For instance, a series of novel nih.govbohrium.comfrontiersin.orgtriazolo[4,3-a]pyrazine derivatives were evaluated for their inhibitory activities toward c-Met and VEGFR-2 kinases, with some compounds showing excellent potency. Molecular docking studies have further elucidated the binding modes of these compounds within the active sites of c-Met and VEGFR-2 proteins.
| Compound Class | Target Kinases | Observed Effect |
| nih.govbohrium.comfrontiersin.orgtriazolo[4,3-a]pyrazine derivatives | c-Met, VEGFR-2 | Dual inhibition, leading to antiproliferative activity against various cancer cell lines. |
Triazoloquinoline derivatives have been shown to modulate critical cellular pathways that control cell proliferation and survival. A key aspect of their anticancer activity is the induction of cell cycle arrest and apoptosis (programmed cell death) in cancer cells. For example, a series of 7-chloroquinoline-1,2,3-triazoyl-carboxamides, which share a quinoline (B57606) core with the subject compound, were found to induce significant cell death, arrest the cell cycle in the G0/G1 phase, and trigger apoptosis in human bladder carcinoma cells. nih.gov The induction of apoptosis is a highly sought-after characteristic for anticancer agents, as it leads to the controlled elimination of cancer cells. The apoptotic process can be initiated through various signaling cascades, and studies on related compounds have shown the involvement of both intrinsic and extrinsic pathways.
| Compound Series | Cancer Cell Line | Cellular Effects |
| 7-Chloroquinoline-1,2,3-triazoyl-carboxamides | Human bladder carcinoma (5637) | Dose- and time-dependent cytotoxicity, cell cycle arrest at G0/G1 phase, induction of apoptosis. nih.gov |
Another important mechanism contributing to the anticancer properties of this class of compounds is their ability to interact with DNA. DNA intercalators are molecules that can insert themselves between the base pairs of the DNA double helix. This interaction can disrupt DNA replication and transcription, ultimately leading to cell death. The planar aromatic structure of the quinoline ring system is a key feature that facilitates this intercalation. While specific studies on 1-Methyl- nih.govbohrium.comfrontiersin.orgtriazolo[4,3-a]quinoline are limited, the broader class of triazoloquinolines has been investigated for their DNA binding capabilities.
Anticonvulsant Activity Mechanisms
The nih.govbohrium.comfrontiersin.orgtriazolo[4,3-a]quinoline scaffold has also been identified as a promising framework for the development of novel anticonvulsant agents. Several derivatives have shown significant activity in preclinical models of epilepsy.
The precise molecular targets for the anticonvulsant activity of 1-Methyl- nih.govbohrium.comfrontiersin.orgtriazolo[4,3-a]quinoline are not yet fully elucidated. However, studies on a series of 1-substituted-7-methoxy-5-phenyl- nih.govbohrium.comfrontiersin.orgtriazolo[4,3-a]quinolines have provided insights into their potential mechanisms. The anticonvulsant activity of these compounds was evaluated using the maximal electroshock (MES) test, which is indicative of a drug's ability to prevent the spread of seizures. The unsubstituted compound at the 1-position (7-methoxy-5-phenyl- nih.govbohrium.comfrontiersin.orgtriazolo[4,3-a]quinoline) was identified as a potent anticonvulsant. tubitak.gov.tr Further testing in the subcutaneous pentylenetetrazole (scPTZ) and isoniazid-induced seizure models suggested that the anticonvulsant effects may be mediated through an interaction with the GABAergic system. tubitak.gov.tr A series of 5-substituted-phenyl-4,5-dihydro- nih.govbohrium.comfrontiersin.orgtriazolo[4,3-a]quinolines also demonstrated significant anticonvulsant activity in both MES and scPTZ tests. nih.gov These findings suggest that the triazoloquinoline core is a key pharmacophore for anticonvulsant activity, though more specific receptor binding studies are needed to pinpoint the exact molecular targets.
| Compound Series | Anticonvulsant Test | Potency (ED50) |
| 7-methoxy-5-phenyl- nih.govbohrium.comfrontiersin.orgtriazolo[4,3-a]quinoline | MES | 9.2 mg/kg tubitak.gov.tr |
| 5-(p-fluorophenyl)-4,5-dihydro- nih.govbohrium.comfrontiersin.orgtriazolo[4,3-a]quinoline | MES | 27.4 mg/kg nih.gov |
| 5-(p-fluorophenyl)-4,5-dihydro- nih.govbohrium.comfrontiersin.orgtriazolo[4,3-a]quinoline | scPTZ | 22.0 mg/kg nih.gov |
Antimicrobial Activity Mechanisms
The antimicrobial potential of the triazoloquinoline scaffold is a subject of ongoing research. The mechanisms are generally attributed to the disruption of essential microbial processes, leveraging the structural features of the fused triazole and quinoline rings.
Antibacterial Mechanisms of Action
While direct mechanistic studies on 1-Methyl- consensus.appnih.govresearchgate.nettriazolo[4,3-a]quinoline are limited, the antibacterial action of the broader class of 1,2,4-triazole derivatives is better understood. These compounds are thought to exert their effects through multiple mechanisms. A primary mode of action involves the inhibition of crucial bacterial enzymes responsible for DNA replication and maintenance. Specifically, compounds containing the 1,2,4-triazole moiety have been shown to target DNA gyrase and topoisomerase IV. mdpi.com Inhibition of these enzymes prevents the proper coiling and uncoiling of bacterial DNA, leading to a breakdown in DNA replication and repair, ultimately resulting in bacterial cell death.
Another proposed mechanism is the disruption of the bacterial cell membrane's structural integrity. mdpi.com The lipophilic nature of the quinoline core, combined with the hydrogen-bonding capabilities of the triazole ring, may facilitate interaction with and permeation of the bacterial cell wall and membrane, leading to altered permeability, leakage of essential intracellular components, and subsequent cell lysis. Some derivatives of the related consensus.appnih.govresearchgate.nettriazolo[4,3-a]quinoxaline scaffold have demonstrated notable in vitro antibacterial activity. researchgate.netnih.gov
Antifungal Mechanisms of Action
The antifungal activity of triazole-containing compounds is well-established, with many clinically used antifungal agents belonging to this class. The primary mechanism of action for azole antifungals is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane. nih.gov They specifically target the cytochrome P450-dependent enzyme, lanosterol 14α-demethylase (CYP51). nih.gov This enzyme is critical for the conversion of lanosterol to ergosterol. By inhibiting CYP51, 1,2,4-triazole derivatives disrupt the integrity and fluidity of the fungal cell membrane, leading to impaired fungal growth and replication. nih.gov The accumulation of toxic sterol precursors further contributes to the antifungal effect. The structure-activity relationship studies of various 1,2,4-triazole derivatives confirm that the triazole nucleus is a key pharmacophore for this antifungal potential. nih.gov
Other Mechanistic Studies of Pharmacological Relevance
Beyond antimicrobial actions, derivatives of the 1-Methyl- consensus.appnih.govresearchgate.nettriazolo[4,3-a]quinoline scaffold have been investigated for other significant pharmacological effects.
Anti-inflammatory Mechanisms
Derivatives of 1,2,4-triazolo[4,3-a]quinoline have been synthesized and evaluated for their anti-inflammatory properties. nih.gov While the precise mechanism for this specific scaffold is still under investigation, studies on structurally related compounds offer potential insights. For instance, research on pyrazolo[1,5-a]quinazolines, which share a similar fused heterocyclic structure, suggests that their anti-inflammatory effects may be mediated through the inhibition of mitogen-activated protein kinases (MAPKs). mdpi.com MAPKs such as ERK2, p38α, and JNK3 are key regulators of the inflammatory response, controlling the production of pro-inflammatory cytokines. Inhibition of these pathways would lead to a downregulation of the inflammatory cascade. It is plausible that 1-Methyl- consensus.appnih.govresearchgate.nettriazolo[4,3-a]quinoline derivatives could exert their anti-inflammatory effects through a similar mechanism, though further specific studies are required for confirmation.
Antihypertensive Mechanisms (e.g., Aldosterone Synthase Inhibition)
A significant area of investigation for derivatives of 1-Methyl- consensus.appnih.govresearchgate.nettriazolo[4,3-a]quinoline is their potential as antihypertensive agents. The mechanism of action is linked to the inhibition of aldosterone synthase (CYP11B2), a key enzyme in the renin-angiotensin-aldosterone system. nih.gov Aldosterone promotes sodium and water retention, leading to increased blood volume and blood pressure. Inhibition of its synthesis is therefore a promising therapeutic strategy for hypertension.
Research has led to the development of potent and selective aldosterone synthase inhibitors based on the 4,5-dihydro- consensus.appnih.govresearchgate.nettriazolo[4,3-a]quinoline scaffold. nih.govresearchgate.net One notable example, a direct derivative of the target compound, is 9-fluoro-1-methyl-7-(4-methylpyridin-3-yl)-4,5-dihydro(1,2,4)triazolo(4,3-a)quinoline . This compound demonstrated high inhibitory potency and selectivity for CYP11B2 over other cytochrome P450 enzymes, such as CYP11B1 (involved in cortisol synthesis), which is crucial for avoiding adverse effects. nih.gov The high selectivity is attributed to specific molecular interactions within the active site of the CYP11B2 enzyme.
| Compound Derivative | Target Enzyme | Mechanism of Action | Pharmacological Effect |
|---|---|---|---|
| 9-fluoro-1-methyl-7-(4-methylpyridin-3-yl)-4,5-dihydro(1,2,4)triazolo(4,3-a)quinoline | Aldosterone Synthase (CYP11B2) | Selective Inhibition | Antihypertensive |
Positive Inotropic Mechanisms
Derivatives of 1-Methyl- consensus.appnih.govresearchgate.nettriazolo[4,3-a]quinoline have also been explored for their cardiotonic effects. Specifically, studies have focused on their positive inotropic activity, which is the ability to increase the force of myocardial contraction. Research on a series of 1-substituted-N-(4,5-dihydro-1-methyl- consensus.appnih.govresearchgate.nettriazolo[4,3-a]quinolin-7-yl)piperidine-4-carboxamides has identified compounds with potent positive inotropic effects. consensus.app For instance, the derivative 1-(2-fluorobenzyl)-N-(4,5-dihydro-1-methyl- consensus.appnih.govresearchgate.nettriazolo[4,3-a]quinolin-7-yl)piperidine-4-carboxamide was found to be a particularly potent agent, capable of increasing the stroke volume in isolated heart preparations. consensus.app
While the exact molecular mechanism for this class of compounds is not fully elucidated, the positive inotropic effects of many drugs are often achieved by increasing intracellular calcium concentration in cardiac muscle cells. This can occur through various mechanisms, such as inhibition of phosphodiesterase 3 (PDE3) or modulation of calcium channels. The related consensus.appnih.govresearchgate.nettriazolo[4,3-a]quinoxaline derivatives have also been shown to exhibit positive inotropic activities, suggesting this is a property of the broader triazolo-fused ring system. nih.gov
| Compound Derivative | Observed Activity | Potential Mechanism |
|---|---|---|
| 1-(2-fluorobenzyl)-N-(4,5-dihydro-1-methyl- consensus.appnih.govresearchgate.nettriazolo[4,3-a]quinolin-7-yl)piperidine-4-carboxamide | Positive Inotropic (Increased cardiac contraction force) | Modulation of intracellular calcium levels (e.g., PDE3 inhibition) |
Applications in Advanced Materials and Chemical Technologies
Optoelectronic Materials and Devices (e.g., Organic Light-Emitting Diodes, Luminescent Components)
No specific studies detailing the synthesis or evaluation of 1-Methyl- nih.govresearchgate.netontosight.aitriazolo[4,3-a]quinoline for applications in optoelectronic materials or devices were found. While research exists on the luminescent properties of related heterocyclic systems, such as other triazoloquinoline isomers and derivatives, this information does not directly apply to the specified compound. There is no available data on its potential use as a component in Organic Light-Emitting Diodes (OLEDs) or as a general luminescent material.
Development of Chemical Sensors and Probes (e.g., Fluorescence Sensors, Chemisensors)
There is no available research in the public domain that describes the development or use of 1-Methyl- nih.govresearchgate.netontosight.aitriazolo[4,3-a]quinoline as a chemical sensor or probe. Investigations into other quinoline-based compounds have shown potential for fluorescence-based sensing of various analytes, but these findings are not specific to 1-Methyl- nih.govresearchgate.netontosight.aitriazolo[4,3-a]quinoline.
Catalytic Applications in Organic Synthesis
A thorough search of scientific databases and literature did not yield any instances of 1-Methyl- nih.govresearchgate.netontosight.aitriazolo[4,3-a]quinoline being employed as a catalyst in organic synthesis. The catalytic activities of various triazole and quinoline (B57606) derivatives have been explored in different chemical transformations, but no such role has been reported for this specific molecule.
Agrochemical Applications (e.g., Herbicidal Agents, Rice Blast Control)
While the broader classes of triazole and quinoline compounds are known to exhibit a range of biological activities, including herbicidal and fungicidal properties, no specific data was found regarding the application of 1-Methyl- nih.govresearchgate.netontosight.aitriazolo[4,3-a]quinoline as an agrochemical. There are no studies indicating its efficacy as a herbicidal agent or in the control of rice blast, a significant fungal disease in rice crops. The general fungicidal potential of some quinoline derivatives and the herbicidal action of certain triazolopyrimidines are documented, but this cannot be extrapolated to the subject compound without specific experimental evidence. nih.govdoi.org
Future Research Directions and Emerging Challenges
Innovation in Synthetic Methodologies
The synthesis of 1-Methyl- beilstein-journals.orgbeilstein-journals.orgresearchgate.nettriazolo[4,3-a]quinoline and its analogs is an area ripe for innovation, with a particular focus on environmentally friendly and efficient processes.
Optimization of Green and Sustainable Synthesis Protocols
The principles of green chemistry are increasingly being applied to the synthesis of complex heterocyclic compounds. For the synthesis of quinolinyl-1,2,4-s-triazolo[4,3-a]quinoxalines, a simple and efficient microwave-assisted, solvent-free protocol has been reported. ijcea.orgijcea.org This method utilizes iodobenzene (B50100) diacetate and offers the advantages of being environmentally friendly, proceeding in good yields, and producing compounds of high purity. ijcea.org Microwave irradiation has also been successfully employed in the synthesis of related triazoloquinazolinones, resulting in nearly quantitative yields and significantly reduced reaction times. beilstein-journals.orgbeilstein-journals.orgresearchgate.netnih.gov These approaches minimize the use of hazardous solvents and reduce energy consumption, aligning with the goals of sustainable chemistry.
Exploration of Novel Reagents and Catalytic Systems
The quest for novel reagents and catalytic systems is driven by the need for milder reaction conditions, higher yields, and greater functional group tolerance. Hypervalent iodine reagents, such as iodobenzene diacetate, have emerged as effective agents for the cyclodehydrogenation step in the synthesis of quinolinyl-1,2,4-s-triazolo[4,3-a]quinoxalines. ijcea.org Similarly, (diacetoxyiodo)benzene (B116549) has been used for the oxidative cyclization in the synthesis of related beilstein-journals.orgbeilstein-journals.orgresearchgate.nettriazolo[1,5-b] beilstein-journals.orgbeilstein-journals.orgresearchgate.netijcea.orgtetrazines. nih.gov
The exploration of various catalysts, including metal-based and organocatalysts, could lead to new synthetic pathways with improved selectivity and efficiency. For instance, the synthesis of beilstein-journals.orgbeilstein-journals.orgresearchgate.nettriazolo[4,3-a]quinolines can be achieved through the oxidative properties of hypervalent iodine reagents that facilitate intramolecular C-N bond formation. researchgate.net Further investigation into photocatalysis and electrochemistry may also unveil novel and sustainable methods for the synthesis of this important heterocyclic scaffold.
Advancements in Computational and Theoretical Studies
Computational chemistry and cheminformatics are playing an increasingly vital role in drug discovery and development. For 1-Methyl- beilstein-journals.orgbeilstein-journals.orgresearchgate.nettriazolo[4,3-a]quinoline, these tools offer the potential to accelerate the identification of new therapeutic applications and to design more potent and selective analogs.
Development of Enhanced Predictive Models for Biological Activity and Selectivity
Molecular docking simulations have been employed to predict the binding affinity and interaction of 1-Methyl- beilstein-journals.orgbeilstein-journals.orgresearchgate.nettriazolo[4,3-a]quinoxaline derivatives with various biological targets. For example, in silico studies have investigated these compounds as potential inhibitors of α-amylase, α-glucosidase, and acetylcholinesterase, suggesting their potential as anti-diabetic and anti-Alzheimer agents. nih.govnih.gov Molecular docking has also been used to predict the binding of beilstein-journals.orgbeilstein-journals.orgresearchgate.nettriazolo[4,3-a]quinoxaline derivatives to the A2B adenosine receptor, correlating with their cytotoxic activity in breast cancer cell lines. nih.govresearchgate.net
Future efforts will likely focus on the development of more sophisticated quantitative structure-activity relationship (QSAR) models and machine learning algorithms to more accurately predict the biological activity and selectivity of novel derivatives. These models can help to prioritize synthetic efforts and reduce the need for extensive and costly experimental screening.
| Compound Derivative | Target Enzyme/Receptor | Predicted/Observed Activity | Reference |
|---|---|---|---|
| 1-methyl- beilstein-journals.orgbeilstein-journals.orgresearchgate.nettriazolo[4,3-a]quinoxaline derivative | Acetylcholinesterase (AChE) | Highest inhibitory percentage of 44.78 ± 0.01% | nih.govnih.gov |
| N-allyl- beilstein-journals.orgbeilstein-journals.orgresearchgate.nettriazolo[4,3-a]quinoxalin-1-amine derivative | α-Amylase | Inhibitory percentage of 64.70 ± 0.02% | nih.govnih.gov |
| N-allyl- beilstein-journals.orgbeilstein-journals.orgresearchgate.nettriazolo[4,3-a]quinoxalin-1-amine derivative | α-Glucosidase | Inhibitory percentage of 75.36 ± 0.01% | nih.govnih.gov |
| beilstein-journals.orgbeilstein-journals.orgresearchgate.nettriazolo[4,3-a]quinoxaline derivatives | A2B Adenosine Receptor | IC50 values ranging from 1.9 to 6.4 μM on MDA-MB 231 cell line | nih.govresearchgate.net |
Integration of Cheminformatics with Omics Data for Systems-Level Understanding
A significant future direction lies in the integration of cheminformatics with large-scale biological data, such as genomics and proteomics. nih.gov This systems biology approach can provide a more holistic understanding of the effects of 1-Methyl- beilstein-journals.orgbeilstein-journals.orgresearchgate.nettriazolo[4,3-a]quinoline on biological systems. By analyzing how the compound and its derivatives affect gene expression, protein levels, and metabolic pathways, researchers can identify novel drug targets and biomarkers of drug response.
While specific studies integrating cheminformatics and omics data for this particular compound are currently limited, the broader field of drug discovery is increasingly adopting these approaches. nih.gov Such integrated analyses could reveal unexpected therapeutic opportunities for 1-Methyl- beilstein-journals.orgbeilstein-journals.orgresearchgate.nettriazolo[4,3-a]quinoline and provide a deeper understanding of its mechanism of action.
In-depth Mechanistic Elucidation of Biological Phenomena
While preliminary studies have highlighted the potential of beilstein-journals.orgbeilstein-journals.orgresearchgate.nettriazolo[4,3-a]quinoline derivatives in various therapeutic areas, a more profound understanding of their molecular mechanisms of action is required.
Research on related triazoloquinoline and triazolopyrimidine scaffolds has provided some initial clues. For instance, a series of 1,8-disubstituted- beilstein-journals.orgbeilstein-journals.orgnih.govtriazolo[4,5-c]quinoline derivatives were identified as inhibitors of the Hippo signaling pathway, which is involved in tissue repair and organ regeneration. nih.gov Additionally, beilstein-journals.orgbeilstein-journals.orgresearchgate.nettriazolo[1,5-a]pyrimidine indole derivatives have been shown to suppress the ERK signaling pathway in gastric cancer cells. mdpi.com These findings suggest that 1-Methyl- beilstein-journals.orgbeilstein-journals.orgresearchgate.nettriazolo[4,3-a]quinoline may also exert its biological effects through the modulation of key signaling cascades.
Future mechanistic studies should aim to identify the specific protein targets of 1-Methyl- beilstein-journals.orgbeilstein-journals.orgresearchgate.nettriazolo[4,3-a]quinoline and its derivatives. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to pinpoint these targets. Once identified, detailed biochemical and biophysical assays can be used to characterize the binding interactions and the functional consequences of these interactions. A thorough understanding of the mechanism of action is crucial for the rational design of more potent and selective analogs and for predicting potential off-target effects.
| Compound Class | Signaling Pathway/Target | Observed Effect | Reference |
|---|---|---|---|
| 1,8-disubstituted- beilstein-journals.orgbeilstein-journals.orgnih.govtriazolo[4,5-c]quinoline derivatives | Hippo signaling pathway | Inhibition | nih.gov |
| beilstein-journals.orgbeilstein-journals.orgresearchgate.nettriazolo[1,5-a]pyrimidine indole derivatives | ERK signaling pathway | Suppression | mdpi.com |
| 1-methyl- beilstein-journals.orgbeilstein-journals.orgresearchgate.nettriazolo[4,3-a]quinoxaline derivative | Acetylcholinesterase (AChE) | Inhibition | nih.govnih.gov |
| N-allyl- beilstein-journals.orgbeilstein-journals.orgresearchgate.nettriazolo[4,3-a]quinoxalin-1-amine derivative | α-Amylase and α-Glucosidase | Inhibition | nih.govnih.gov |
Identification of Undiscovered Molecular Targets and Pathways
While the precise molecular targets of 1-Methyl- acs.orgjmb.or.krnih.govtriazolo[4,3-a]quinoline remain largely uncharacterized, the broader family of fused triazolo-heterocycles offers significant clues for future investigation. Structurally similar compounds, such as acs.orgjmb.or.krnih.govtriazolo[4,3-a]quinoxalines and acs.orgjmb.or.krnih.govtriazolo[4,3-c]quinazolines, have been shown to exert their biological effects through various mechanisms, suggesting promising starting points for research.
Key areas for investigation include:
DNA Intercalation and Topoisomerase Inhibition: A number of quinoxaline and quinazoline derivatives have been identified as potent DNA intercalators and inhibitors of topoisomerase II (Topo II). mdpi.comresearchgate.netnih.gov These compounds disrupt DNA replication and repair processes in cancer cells, leading to apoptosis. Future studies should assess the ability of 1-Methyl- acs.orgjmb.or.krnih.govtriazolo[4,3-a]quinoline derivatives to bind to DNA and inhibit Topo II activity, which could validate their potential as anticancer agents. researchgate.netnih.gov
Kinase Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical kinase involved in tumor angiogenesis. Recently, novel triazoloquinazoline derivatives have been identified as potent VEGFR-2 inhibitors, demonstrating significant cytotoxic activity against breast cancer cell lines. nih.govresearchgate.net Investigating the kinase inhibitory profile of 1-Methyl- acs.orgjmb.or.krnih.govtriazolo[4,3-a]quinoline against targets like VEGFR-2 is a logical next step.
Novel Pathways: Research into related scaffolds has uncovered novel mechanisms of action. For instance, certain acs.orgjmb.or.krnih.govtriazolo[4,3-a]quinoxaline derivatives have been explored as BET inhibitors for cancer treatment, while other 1,2,4-triazolo[4,3-a]azines are being investigated as potential activators of Heat Shock Factor 1 (HSF1), a protective factor in brain diseases. mdpi.comurfu.ru These findings open up the possibility that 1-Methyl- acs.orgjmb.or.krnih.govtriazolo[4,3-a]quinoline could modulate previously unexplored cellular pathways.
Investigation of Structure-Biodegradability Relationships (SBR) for Environmental Impact Assessment
The structure of 1-Methyl- acs.orgjmb.or.krnih.govtriazolo[4,3-a]quinoline presents several features relevant to its potential biodegradability:
Fused Aromatic System: The quinoline (B57606) core is a bicyclic aromatic N-heterocycle. Such fused structures can be recalcitrant to microbial degradation due to their stability and steric hindrance. nih.gov However, microorganisms capable of degrading quinoline often initiate the process through hydroxylation, a step that can detoxify the molecule's genotoxic potential. nih.govresearchgate.net The susceptibility of the 1-Methyl- acs.orgjmb.or.krnih.govtriazolo[4,3-a]quinoline core to similar enzymatic attack warrants investigation.
Triazole Ring: Triazole moieties are found in many widely used fungicides. Studies have shown that various bacteria, such as Klebsiella sp. and Pseudomonas sp., can degrade triazole-containing compounds, using them as carbon and nitrogen sources. jmb.or.krnih.govnih.gov The presence of the triazole ring may therefore provide a site for microbial degradation. However, the fusion to the quinoline system could significantly alter its accessibility to microbial enzymes.
Structural Features Influencing Degradation: Quantitative structure-activity relationship (QSAR) studies on N-heterocycles have identified molecular fragments that activate or inactivate biodegradation. acs.org For aromatic N-heterocycles, the presence of target sites for enzymes like molybdenum hydroxylases is known to enhance biodegradation. acs.org Future research should focus on identifying the metabolites formed during microbial degradation of 1-Methyl- acs.orgjmb.or.krnih.govtriazolo[4,3-a]quinoline to elucidate its degradation pathway and assess the ecotoxicity of its transformation products. nih.gov
Diversification into Novel Application Areas
The medicinal potential of the triazoloquinoline scaffold is likely not limited to a single therapeutic area. The diverse biological activities reported for closely related heterocycles suggest that 1-Methyl- acs.orgjmb.or.krnih.govtriazolo[4,3-a]quinoline could serve as a versatile platform for drug discovery. nih.govijpsjournal.comscispace.comresearchgate.net
Potential novel applications to be explored include:
Antimicrobial Agents: Various triazolo quinoline and quinoxaline derivatives have demonstrated significant in vitro activity against bacterial and fungal strains. nih.gov Systematic screening of a library of 1-Methyl- acs.orgjmb.or.krnih.govtriazolo[4,3-a]quinoline derivatives against a panel of pathogenic microbes could identify lead compounds for new antimicrobial drugs.
Antiviral Therapeutics: Nitrogen-containing heterocycles are foundational to many antiviral drugs. ijpsjournal.comresearchgate.net Given that some quinoline derivatives have been investigated as potential anti-HIV agents, evaluating 1-Methyl- acs.orgjmb.or.krnih.govtriazolo[4,3-a]quinoline for activity against a range of viruses is a promising research direction. researchgate.net
Anti-inflammatory and Neuroprotective Agents: The connection between HSF1 activation and protection from brain diseases highlights a potential, yet unexplored, application for this class of compounds. urfu.ru Research into the immunomodulatory and neuroprotective effects of 1-Methyl- acs.orgjmb.or.krnih.govtriazolo[4,3-a]quinoline could open up new avenues for treating neurodegenerative and inflammatory conditions.
Addressing Current Synthetic and Methodological Limitations
The efficient and versatile synthesis of 1-Methyl- acs.orgjmb.or.krnih.govtriazolo[4,3-a]quinoline and its analogs is fundamental to exploring its full potential. While several synthetic strategies exist for related fused triazolo-heterocycles, they often present methodological limitations that need to be addressed. scispace.comresearchgate.net
Current challenges and future research goals in synthesis include:
Harsh Reaction Conditions: Many established protocols for creating triazolo-fused systems involve harsh reagents like phosphorus oxychloride or require prolonged heating under reflux for many hours. mdpi.comnih.gov Developing milder, more energy-efficient synthetic routes, potentially utilizing green chemistry principles or biocatalysis, would be a significant advancement. ijpsjournal.com
Limited Substituent Diversity: Some common synthetic methods, such as those using orthoesters for the cyclization of the triazole ring, limit the diversity of substituents that can be introduced at certain positions on the scaffold. mdpi.comresearchgate.net This restricts the ability to perform extensive structure-activity relationship (SAR) studies. Future work should focus on developing more flexible synthetic strategies that allow for a wider range of functional groups to be incorporated. acs.org
Multi-step Reactions and Yields: Existing syntheses can be multi-step processes with variable yields, starting from precursors like 2,4-dichloroquinazoline or N-cyanoimidocarbonates. researchgate.netnih.gov The development of one-pot or multicomponent reactions could significantly improve the efficiency of synthesizing diverse libraries of 1-Methyl- acs.orgjmb.or.krnih.govtriazolo[4,3-a]quinoline derivatives, accelerating the drug discovery process. scispace.com
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-Methyl-[1,2,4]triazolo[4,3-a]quinoline derivatives?
- Methodological Answer : The synthesis often involves cyclization reactions starting from hydrazinyl precursors. For example, 3-methylphosphonylated derivatives are synthesized via a 5-exo-dig cyclization of chloroethynylphosphonates with 2-hydrazinylpyridines or quinoline derivatives under basic conditions (e.g., K₂CO₃ in CH₃CN at room temperature). Electron-deficient hydrazinylpyridines may undergo Dimroth rearrangement under heat, yielding isomerized triazolo products .
- Key Reaction :
Q. How are structural elucidation techniques applied to confirm the structure of these compounds?
- Methodological Answer : Multi-spectral analysis is critical:
- IR Spectroscopy : Identifies functional groups (e.g., phosphonate C=O stretches at ~1250 cm⁻¹).
- NMR Spectroscopy :
- ¹H NMR: Methylenic protons (δ 3.75–4.19 ppm, doublet with Hz).
- ³¹P NMR: Phosphorus nuclei resonate at δ 18.40–22.75 ppm.
- Mass Spectrometry : High-resolution MS confirms molecular weights (e.g., C₁₂H₉N₃O₂ for 1-methyl derivatives) .
Advanced Research Questions
Q. How do structural modifications at specific positions affect anticonvulsant efficacy?
- Methodological Answer : Substitutions at the 7-position (e.g., benzylamino or alkoxy groups) significantly influence activity. For example:
- 7-(3-Bromobenzylamino) derivatives exhibit ED₅₀ = 5.0 mg/kg in the sc-PTZ test (subcutaneous pentylenetetrazole), with a protective index (PI) of 20.7, surpassing reference drugs like phenobarbital.
- 7-Benzyloxy derivatives show ED₅₀ = 17.3 mg/kg in the maximal electroshock (MES) test, with low neurotoxicity (rotarod test TD₅₀ > 300 mg/kg) .
- Data Table : Anticonvulsant Activity of Selected Derivatives
| Compound | Test Model | ED₅₀ (mg/kg) | PI | Neurotoxicity (TD₅₀, mg/kg) |
|---|---|---|---|---|
| 4j (3-Br-benzylamino) | sc-PTZ | 5.0 | 20.7 | >300 |
| 4a (Benzyloxy) | MES | 17.3 | 13.0 | >300 |
| 4g (1-Phenyl-benzyloxy) | MES | 24.0 | 13.0 | >300 |
Q. What methodological approaches are used to evaluate adenosine receptor binding affinity?
- Methodological Answer :
- A₁ Receptor Assay : Inhibition of H-CHA (N⁶-cyclohexyladenosine) binding in rat cerebral cortex membranes.
- A₂ Receptor Assay : Inhibition of H-NECA (5'-N-ethylcarboxamidoadenosine) binding in rat striatal homogenates.
- Key SAR Insights :
- A₁ Selectivity : Enhanced by 8-chloro substituents and cyclohexylamino groups (e.g., CP-68,247: IC₅₀ = 28 nM, >3000-fold selectivity).
- A₂ Potency : Requires 4-amino groups and phenyl/CF₃ substitutions (e.g., CP-66,713: IC₅₀ = 21 nM, 13-fold selectivity) .
- Data Table : Adenosine Receptor Binding Affinities
| Compound | A₁ IC₅₀ (nM) | A₂ IC₅₀ (nM) | Selectivity (A₁/A₂) |
|---|---|---|---|
| CP-68,247 | 28 | >100,000 | >3000 |
| CP-66,713 | 273 | 21 | 0.13 |
Methodological Challenges
Q. How are contradictions in pharmacological data resolved for structurally similar analogs?
- Methodological Answer : Discrepancies often arise from differences in substitution patterns. For instance:
- 8-Chloro derivatives show high A₁ receptor affinity but reduced anticonvulsant activity compared to 7-alkoxy variants .
- Resolution involves in silico docking studies to map steric/electronic interactions and in vivo cross-testing (e.g., MES vs. sc-PTZ models) to validate therapeutic windows .
Q. What strategies optimize bioactivity while minimizing neurotoxicity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
